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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015 Get Quote

An In-depth Technical Guide to the Contribution of β-Damascenone to Wine and Spirits Aroma

Introduction
β-Damascenone is a C13-norisoprenoid, a class of potent aromatic compounds derived from

the degradation of carotenoids.[1][2] Despite its typically low concentration, its exceptionally

low sensory perception threshold makes it a significant contributor to the aroma profile of

numerous beverages, including wine, whiskey, brandy, and rum.[2][3][4] It imparts desirable

floral (rose) and fruity (cooked apple, honey, dark berries) notes and can act as an aroma

enhancer, indirectly elevating the perception of other aromatic compounds. This technical guide

provides a comprehensive overview of β-damascenone's role in the aroma of wine and spirits,

detailing its formation, sensory impact, quantitative analysis, and the underlying mechanisms of

its perception.

Data Presentation: Quantitative Analysis
The concentration and sensory threshold of β-damascenone are highly dependent on the

beverage matrix. Non-volatile components in wine, such as phenolics and sugars, can

significantly elevate the perception threshold compared to simpler solutions.

Table 1: Concentration Ranges of β-Damascenone in
Various Beverages
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Beverage Type
Specific
Variety/Type

Typical
Concentration
Range (µg/L)

Reference(s)

Wine

Red Wines (General) 1 - 2

White Wines

(General)
5 - 10

Various Authentic

Wines
0.03 - 10.3

French Red Wines ~1 (free), ~2 (total)

Spirits

Whiskey (Barley) up to 2431

Whiskey (Highland

Barley)
up to 1592

Whiskey

(Sorghum/Wheat)

21 - 2431 (range

across types)

American Bourbon
Identified as a primary

odorant

Brandy
Present, contributes to

aroma

Table 2: Sensory Perception Thresholds of β-
Damascenone
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Matrix Odor Threshold (µg/L) Reference(s)

Water 0.002 - 0.009

Hydroalcoholic Solution (10-

12% ethanol)
0.05

Wine (General) 4 - 7

Red Wine
> 50 (over 1000x higher than

in hydroalcoholic solution)

Biosynthesis and Formation Pathways
β-damascenone is not directly synthesized by the grape. Instead, it is formed from the

degradation of C40-carotenoid precursors, primarily neoxanthin, which accumulate in grape

skins. This process involves enzymatic cleavage followed by chemical rearrangements, which

can occur during grape ripening, fermentation, and aging.

The key steps are:

Enzymatic Cleavage: In grapes, the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED)

cleaves 9'-cis-neoxanthin. This is followed by the action of Carotenoid Cleavage

Dioxygenase 1 (CCD1) to produce a C13 intermediate known as grasshopper ketone.

Reduction: Grasshopper ketone is then enzymatically reduced to form an allenic triol

(megastigma-6,7-dien-3,5,9-triol).

Acid-Catalyzed Rearrangement: During fermentation and aging, the acidic conditions of the

wine catalyze the conversion of the allenic triol and other precursors (like acetylenic diols)

into β-damascenone.

Many of these precursors exist in the grape as non-volatile, odorless glycosides (bound forms),

which slowly release the aromatic aglycone over time through acid or enzymatic hydrolysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C40 Carotenoids
(e.g., 9'-cis-Neoxanthin)

Grasshopper Ketone
(C13 Intermediate)

Enzymatic Cleavage
(NCED, CCD1 in grape)

Allenic Triol
(Megastigma-6,7-dien-3,5,9-triol)

Enzymatic Reduction
(in grape)

Bound Precursors
(Glycosides)

β-Damascenone
(Volatile Aroma)

Acid-Catalyzed
Rearrangement
(in wine/spirits)

Acid/Enzymatic Hydrolysis
(Fermentation/Aging)
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1. Sample Preparation
(Wine/Spirit + NaCl + Int. Std.)

2. Equilibration
(50°C, 20 min)

3. HS-SPME Extraction
(DVB/CAR/PDMS Fiber, 40 min)

4. Thermal Desorption
(GC Inlet, 250°C)

5. GC Separation
(Polar Column)

6. MS Detection
(EI, Scan/SIM)

7. Data Analysis
(Identification & Quantification)
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1. β-Damascenone
(Odorant Molecule)

2. Olfactory Receptor
(GPCR on Neuron)

Binding

3. G-protein (Golf)
Activation

4. Adenylate Cyclase
Activation

5. ATP → cAMP
(Second Messenger)

6. CNG Ion Channel
Opening

7. Ion Influx (Na+, Ca2+)
& Depolarization

8. Action Potential
to Brain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. beta-damascenone, 23696-85-7 [thegoodscentscompany.com]

2. Damascenone - Wikipedia [en.wikipedia.org]

3. thewhiskyphiles.com [thewhiskyphiles.com]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [beta-damascenone contribution to wine and spirits
aroma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422015#beta-damascenone-contribution-to-wine-
and-spirits-aroma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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